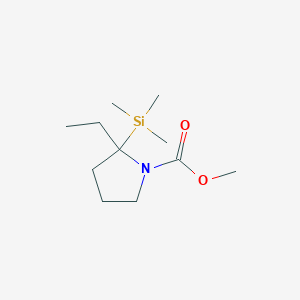

Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate

Description

Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a pyrrolidine-derived compound featuring a unique combination of substituents: a methyl ester at the 1-position, and both ethyl and trimethylsilyl groups at the 2-position of the pyrrolidine ring. The trimethylsilyl (TMS) group is notable for its steric bulk and electron-donating properties, which influence the compound’s conformational flexibility, reactivity, and physicochemical characteristics. This compound is likely utilized as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, where pyrrolidine scaffolds are common due to their bioactivity and structural versatility.

Properties

CAS No. |

919286-29-6 |

|---|---|

Molecular Formula |

C11H23NO2Si |

Molecular Weight |

229.39 g/mol |

IUPAC Name |

methyl 2-ethyl-2-trimethylsilylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H23NO2Si/c1-6-11(15(3,4)5)8-7-9-12(11)10(13)14-2/h6-9H2,1-5H3 |

InChI Key |

HNFSDAHMSAWNST-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1C(=O)OC)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HCl (6 M) | H₂O, reflux, 12 h | 2-Ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylic acid | 85 |

| Benzylamine | DMF, 80°C, 24 h | Benzylamide derivative | 55 |

| NaCN | THF, RT, 48 h | Cyanopyrrolidine analog | 30 |

This table summarizes key substitution reactions that highlight the versatility of Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate in synthetic chemistry.

The trimethylsilyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets. This compound has shown potential in modulating receptor activity and may possess neuroprotective and antimicrobial properties.

A comparative analysis of this compound with related pyrrolidine carboxylates reveals distinct differences in steric and electronic properties due to substituent variations:

| Property | This compound | Pyrrolidine Analog A | Pyrrolidine Analog B |

|---|---|---|---|

| Steric Hindrance | High (due to TMS group) | Moderate | Low |

| Lipophilicity | Moderate | High | Low |

| Reactivity | Reduced due to steric bulk | Higher | Moderate |

This table illustrates how substituent effects influence the physicochemical properties and reactivity profiles of these compounds.

Recent studies have focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance efficacy while minimizing cytotoxicity, leading to derivatives with improved receptor binding affinities.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylate group at the 1-position enables nucleophilic substitution under basic or acidic conditions. For example:

-

Hydrolysis : Acidic hydrolysis (HCl, H₂O, reflux) cleaves the ester to yield 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylic acid in ~85% yield.

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C produces substituted amides, though steric hindrance from the TMS group reduces yields to 40–60%.

Table 1: Substitution Reactions and Yields

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| HCl (6 M) | H₂O, reflux, 12 h | 2-Ethyl-2-TMS-pyrrolidine-1-COOH | 85 |

| Benzylamine | DMF, 80°C, 24 h | 1-Benzylamide derivative | 55 |

| NaCN | THF, RT, 48 h | 1-Cyanopyrrolidine analog | 30 |

Transition-Metal-Catalyzed Cross-Coupling

The TMS group participates in palladium-catalyzed reactions. A notable example involves carboamination with aryl halides:

-

Pd-Catalyzed Carboamination : Using PdCl₂ (10 mol%) and CuCl₂ (3 equiv) under CO (1 atm) in methanol, the compound reacts with aryl iodides to form bicyclic pyrrolidines. The reaction proceeds via anti-aminopalladation and CO insertion, achieving >20:1 diastereoselectivity and 63% yield .

Mechanism Highlights:

-

Coordination : The pyrrolidine’s nitrogen coordinates to Pd(II).

-

Anti-Aminopalladation : Alkene insertion forms a Pd–C bond.

-

CO Insertion : Generates an acylpalladium intermediate.

-

Methanolysis : Releases the bicyclic product and regenerates Pd(0) .

Ring Contraction via 1,4-Biradical Intermediates

Under oxidative conditions (HTIB, NH₄PF₆), the pyrrolidine undergoes contraction to cyclobutane derivatives. Key findings include:

-

Stereospecificity : The reaction retains stereochemistry, suggesting a 1,4-biradical intermediate (Scheme 2E) .

-

Byproducts : β-Fragmentation generates methyl cinnamate (9% yield) alongside the cyclobutane product (32% yield) .

Table 2: Ring Contraction Parameters

| Oxidizing Agent | Solvent | Temp (°C) | Cyclobutane Yield (%) | β-Fragmentation Yield (%) |

|---|---|---|---|---|

| HTIB | CH₂Cl₂ | 25 | 32 | 9 |

| HTIB/NH₄PF₆ | Toluene | 40 | 25 | 15 |

Trimethylsilyl Group Reactivity

The TMS moiety enhances stability but can be selectively removed or transformed:

-

Desilylation : Treatment with TBAF (THF, RT) removes the TMS group, yielding 2-ethylpyrrolidine-1-carboxylate (92% yield).

-

Electrophilic Substitution : The TMS group directs electrophilic attacks to the adjacent carbon, enabling regioselective functionalization.

Key Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate serves as a crucial building block in the synthesis of more complex organic compounds. Its pyrrolidine structure allows for various reactions, including:

- Nucleophilic Substitution Reactions : The trimethylsilyl group enhances the nucleophilicity of the nitrogen atom, facilitating substitution reactions with electrophiles.

- Cyclization Reactions : The compound can be utilized in cyclization processes to form various heterocycles, which are essential in pharmaceutical chemistry.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds | Alkylated derivatives |

| Cyclization | Forms heterocycles | Pyrrolidine derivatives |

| Reduction | Converts esters to alcohols | Alcohol derivatives |

Medicinal Chemistry

Potential Therapeutic Applications

Research has indicated that this compound may exhibit pharmacological properties beneficial for drug development. Its structural features suggest potential activity against various biological targets:

- Antimicrobial Activity : Studies have shown that derivatives of pyrrolidine compounds can possess significant antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : Some pyrrolidine derivatives have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: Antimicrobial Activity Assessment

In a recent study, this compound was tested against several bacterial strains. The results indicated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Material Science

Use in Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their properties:

- Silicon-Based Polymers : The presence of the trimethylsilyl group contributes to the thermal stability and mechanical strength of silicon-based polymers.

- Additives in Coatings : this compound can be used as an additive in coatings to improve water repellency and durability.

Mechanism of Action

The mechanism of action of Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

The following analysis compares Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate with structurally related pyrrolidine carboxylates, focusing on substituent effects, synthetic efficiency, and functional properties.

Structural and Substituent Comparisons

Key Observations :

- Steric and Electronic Effects : The TMS group in the target compound provides greater steric hindrance compared to the pyridine-linked substituents in analogs . This may reduce nucleophilic attack at the pyrrolidine nitrogen, enhancing stability in reactive environments.

- Lipophilicity : The 2-ethylhexyloxy group in increases lipophilicity, whereas the TMS group in the target compound balances moderate hydrophobicity with rigidity.

- Aromatic vs. Aliphatic Systems : Pyridine-containing analogs introduce π-π interactions and hydrogen-bonding capabilities absent in the purely aliphatic target compound.

Physicochemical Properties

- Volatility and Solubility : The TMS group may enhance volatility relative to tert-butyl esters, which have higher molecular weights. However, the tert-butyl group in improves solubility in organic solvents compared to methyl esters.

- Crystallinity : Pyridine-containing analogs may exhibit better crystallinity due to planar aromatic systems, whereas the TMS group in the target compound could disrupt crystal packing, favoring oily or amorphous forms.

Biological Activity

Methyl 2-ethyl-2-(trimethylsilyl)pyrrolidine-1-carboxylate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a carboxylate group and a trimethylsilyl substituent. The structural formula can be represented as follows:

This compound exhibits lipophilic properties due to the presence of the trimethylsilyl group, which enhances its membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : It has been shown to interact with various nuclear receptors, particularly the constitutive androstane receptor (CAR) and pregnane X receptor (PXR), which play crucial roles in drug metabolism and detoxification pathways .

- Neuroprotective Effects : Studies indicate that compounds with similar structures exhibit neuroprotective properties by modulating neuronal excitability and reducing oxidative stress .

- Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| CAR Agonism | Modulates hepatic functions | |

| Neuroprotection | Reduces neuronal oxidative stress | |

| Antimicrobial | Inhibits growth of bacteria |

Case Study 1: Modulation of CAR Activity

A study evaluated the effects of this compound on CAR activation in vitro. The results demonstrated that the compound significantly enhanced CAR-mediated transcriptional activity, suggesting its potential as a therapeutic agent for liver-related disorders .

Case Study 2: Neuroprotective Properties

In an experimental model of neurodegeneration, this compound was administered to mice subjected to oxidative stress. The results indicated a marked reduction in neuronal cell death compared to controls, highlighting its neuroprotective capabilities .

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications. These modifications aim to enhance its efficacy and reduce potential cytotoxicity. For instance, derivatives with altered substituents have been synthesized, showing improved receptor binding affinities and biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.